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Compound of Interest

Compound Name:
2-Amino-5-(2-

methylphenyl)pentanoic acid

Cat. No.: B7965570

Get Quote

Executive Summary & Molecular Architecture
2-Amino-5-(2-methylphenyl)pentanoic acid (Formula:

; MW: 207.27 g/mol ) is a non-proteinogenic amino acid (NPAA) structurally related to
Norvaline, featuring a bulky o-tolyl (2-methylphenyl) substituent at the

-position.[1]

In drug development, this scaffold is critical for introducing steric constraints into peptide

backbones.[1] The ortho-methyl group on the phenyl ring restricts rotational freedom,

potentially enhancing the metabolic stability of peptidomimetics against proteases or improving

binding selectivity for GPCRs.[1]

This guide defines the standard operating procedure (SOP) for the structural confirmation,

stereochemical validation, and impurity profiling of this New Chemical Entity (NCE) building

block.
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Property Value / Characteristic Relevance

Molecular Weight 207.27 Da
Monoisotopic mass for MS

confirmation.[1]

Exact Mass 207.1259 High-resolution MS target.[1]

Chirality

Single Stereocenter at C2 (

or

)

Critical quality attribute;

-isomer is standard for Fmoc-

SPPS.[1]

Solubility
Water (moderate), MeOH

(high), DMSO (high)

Dictates NMR solvent choice (

vs.

).[1]

pKa (Predicted)

-COOH: ~2.3 |

-

: ~9.6

Zwitterionic at neutral pH;

requires acidic mobile phase

for HPLC retention.[1]

Spectroscopic Identification Strategy
The core challenge in analyzing this molecule is distinguishing the ortho-substitution pattern

from meta/para isomers and verifying the integrity of the aliphatic chain.[1]

Nuclear Magnetic Resonance (NMR) Topology
We utilize a self-validating NMR strategy. The presence of the o-tolyl group creates a distinct

shielding effect on the aliphatic chain compared to a simple phenyl group.[1]

Primary Assignment Logic (Solvent:

+ TFA):

The "Anchor" Signal (Methyl Group):
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~2.25 - 2.35 ppm (Singlet, 3H): The aromatic methyl group is the diagnostic handle.[1] Its
integration must be exactly 3:1 relative to the

-proton.[1]

Validation: A shift >2.4 ppm suggests oxidation to a benzyl alcohol or aldehyde impurity.[1]

The Aromatic Region (The "Fingerprint"):

7.0 - 7.2 ppm (Multiplet, 4H): Unlike the symmetric 5-proton system of a phenyl group, the
o-tolyl group presents a complex 4-proton ABCD system.[1]

COSY Correlation: Strong coupling between the aromatic protons confirms the ring

integrity.[1]

The Aliphatic Chain Connectivity:

(

~3.9 ppm): Triplet or dd.[1]

(Benzylic,

~2.6 ppm): This signal is deshielded by the aromatic ring.[1]

(

1.5 - 1.9 ppm): These methylene protons appear as multiplets.[1]

HMBC Validation: Long-range coupling from the Methyl protons to the Quaternary

Aromatic Carbon (C1 of the ring) and the adjacent aromatic carbon (C2) proves the ortho

position.[1]

Mass Spectrometry (MS/MS) Fragmentation
In ESI+ mode (

), the fragmentation pathway is dictated by the stability of the tropylium-type ion.[1]

Precursor:

208.1[1]
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Primary Loss: Loss of

(Formic acid equivalent from C-terminus)

Immonium Ion (

~162).[1]

Characteristic Fragment: Cleavage of the side chain yields the 2-methylbenzyl carbocation

(or rearranged tropylium species) at

105.07.[1]

Note: A fragment at

91 (Benzyl) would suggest a loss of the methyl group or a des-methyl impurity, which is
chemically unlikely in soft ionization, making

105 the key identity peak.[1]

Stereochemical Purity (Chiral Analysis)
Since this amino acid is likely used for peptide synthesis, enantiomeric purity (

> 99.5%) is non-negotiable.[1] Standard C18 HPLC cannot separate enantiomers.[1]

Method A: Marfey’s Method (Derivatization)
This is the preferred method for trace enantiomer detection (0.1% sensitivity).[1]

Reagent: 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (L-FDAA).[1]

Mechanism: Reacts with the

-amine to form diastereomers.[1]

Separation: The L-L diastereomer (target) elutes differently from the D-L diastereomer

(impurity) on a standard C18 column due to intramolecular H-bonding differences.[1]

Protocol:
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Mix 50 µg sample + 100 µg L-FDAA in acetone/

.

Heat at 40°C for 1 hour.

Quench with HCl.

Analyze via UHPLC-UV (340 nm).[1]

Method B: Direct Chiral HPLC[1]
Column: Crown Ether based (e.g., Daicel Crownpak CR-I(+)) or Zwitterionic Cyclodextrin.[1]

Mobile Phase: Perchloric acid (pH 1.[1]5) is often required to protonate the amine for crown

ether complexation.[1]

Advantage: Non-destructive; allows prep-scale isolation if

is low.[1]

Visualizing the Analytical Workflow
The following diagram illustrates the decision tree for validating a batch of this material.
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Critical Quality Attributes (CQA)

Crude Sample
(2-Amino-5-(2-methylphenyl)pentanoic acid)

1. Structural Identity
(NMR + HRMS)

 Dissolve in DMSO-d6

2. Chemical Purity
(UHPLC-UV-ELSD)

 Confirm Structure

3. Stereochemical Purity
(Marfey's Method / Chiral HPLC)

 Purity > 98%

Pass QC Specs?

 Determine %ee

Release for Synthesis
(COA Generation)

 ee > 99.5%

Reject / Reprocess

 ee < 99.5%

Click to download full resolution via product page

Figure 1: Integrated Analytical Workflow for Non-Proteinogenic Amino Acid QC.
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Experimental Protocols
Protocol: High-Resolution LC-MS Identification
Objective: Confirm exact mass and fragmentation fingerprint.[1]

Sample Prep: Dissolve 1 mg of compound in 1 mL of 50:50

(+0.1% Formic Acid).

Instrumentation: Q-TOF or Orbitrap MS coupled to UHPLC.[1]

Column: C18 Reverse Phase (

mm, 1.7 µm).[1]

Gradient: 5% to 95% B over 5 minutes (A:

+ 0.1% FA; B: MeCN + 0.1% FA).

Acceptance Criteria:

Parent Ion:

ppm.[1]

Retention Time: Consistent with reference standard (approx. 3.5 min due to

hydrophobicity).[1]

Purity (UV 214nm): > 98.0% Area.[1]

Protocol: Impurity Profiling
Common synthetic impurities for this scaffold include:

Des-amino impurity: 5-(2-methylphenyl)pentanoic acid (from incomplete amination).[1]

Regioisomers:meta- or para-tolyl derivatives (from impure starting material).[1]

Differentiation: Regioisomers will have slightly different retention times on Phenyl-Hexyl

columns due to
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-

interaction differences.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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